molecular formula C18H37NaO7S B079924 Sodium Laureth Sulfate CAS No. 13150-00-0

Sodium Laureth Sulfate

Cat. No.: B079924
CAS No.: 13150-00-0
M. Wt: 420.5 g/mol
InChI Key: SXHLENDCVBIJFO-UHFFFAOYSA-M
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Description

Sodium Laureth Sulfate is an anionic surfactant commonly used in various household and industrial products. It is known for its excellent emulsifying, foaming, and cleaning properties. The compound has the molecular formula C18H37NaO7S and a molecular weight of 420.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Laureth Sulfate is typically synthesized through the sulfonation of lauryl alcohol with chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a temperature of 35-40°C and gradually reducing the pressure to 30-35 mmHg during the desorption of hydrogen chloride .

Industrial Production Methods: In industrial settings, the production process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium Laureth Sulfate primarily undergoes substitution reactions due to its sulfate ester group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Hydrolysis Reactions: Conducted in the presence of strong acids or bases.

Major Products:

Scientific Research Applications

Sodium Laureth Sulfate has a wide range of applications in scientific research:

Mechanism of Action

Sodium Laureth Sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. This property allows it to emulsify fats and oils, making it an effective cleaning agent. The compound’s amphiphilic nature enables it to interact with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles. These micelles trap and solubilize dirt and grease, which can then be rinsed away .

Comparison with Similar Compounds

  • Sodium dodecyl sulfate
  • Sodium laureth sulfate
  • Ammonium lauryl sulfate
  • Potassium lauryl sulfate

Comparison:

This compound stands out due to its unique combination of trioxyethylene groups, which enhance its emulsifying and foaming capabilities while maintaining mildness on the skin.

Properties

IUPAC Name

sodium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H38O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHLENDCVBIJFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052852
Record name Sodium lauryltrioxyethylene sulfate
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

The pure substance is likely a solid; [CHEMINFO]
Record name Sodium lauryl trioxyethylene sulfate
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CAS No.

13150-00-0
Record name Sodium lauryl trioxyethylene sulfate
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Record name Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
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Record name Sodium lauryltrioxyethylene sulfate
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Record name Sodium 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl sulphate
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Record name SODIUM LAURETH-3 SULFATE
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Record name SODIUM LAURYL TRIOXYETHYLENE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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